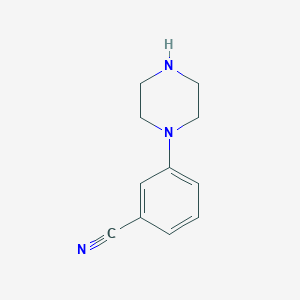

1-(3-Cyanophenyl)piperazin

Übersicht

Beschreibung

1-(3-Cyanophenyl)piperazine is an organic compound with the molecular formula C11H13N3 . It is used in the synthesis of melanocortin subtype-4 receptor (MC4R) agonists . MC4R is located in the hypothalamus and helps to regulate metabolism, feeding, and reproductive behavior .

Synthesis Analysis

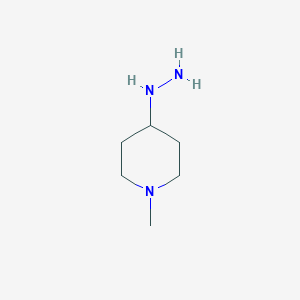

There are several synthetic routes for 1-(3-chlorophenyl)piperazine (mCPP), the most common of which is the reaction of diethanolamine with m-chloroaniline . Other methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene .Molecular Structure Analysis

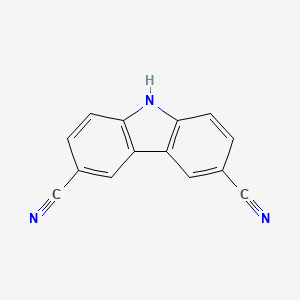

The molecular structure of 1-(3-Cyanophenyl)piperazine is characterized by a six-membered ring containing two opposing nitrogen atoms . The intramolecular Van der Waals contacts between the H atoms of the piperazine ring and of the cyanophenyl groups show rather short H…H distances, near 2 A .Chemical Reactions Analysis

The chemical reactions of 1-(3-Cyanophenyl)piperazine include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Physical and Chemical Properties Analysis

1-(3-Cyanophenyl)piperazine has a molecular weight of 187.24 . It can exist in various physical forms such as liquid, solid, semi-solid, or lump .Wissenschaftliche Forschungsanwendungen

Neurowissenschaften: Histamin- und Sigma-1-Rezeptor-Antagonismus

1-(3-Cyanophenyl)piperazin zeigt vielversprechende Ergebnisse in der Neurowissenschaft aufgrund seiner potenziellen Rolle als Antagonist für Histamin H3- und Sigma-1-Rezeptoren . Diese Rezeptoren sind an verschiedenen neurologischen Funktionen und Erkrankungen beteiligt, darunter die Schmerzempfindung. Verbindungen mit Piperazinstrukturen wurden auf ihre antinozizeptiven Eigenschaften untersucht, was zu neuen Schmerztherapien führen könnte .

Pharmakologie: Arzneimittelentwicklung und Synthese

In der Pharmakologie ist this compound für seine strukturelle Rolle in der Arzneimittelentwicklung wertvoll. Piperazinderivate sind in der pharmazeutischen Chemie weit verbreitet und tragen durch Verbesserung der Wasserlöslichkeit und Bioverfügbarkeit zu den pharmakokinetischen Profilen von Medikamenten bei . Die Fähigkeit der Verbindung, als Gerüst für pharmakophore Gruppen zu dienen, macht sie zu einem wichtigen Bestandteil bei der Synthese verschiedener pharmakologischer Wirkstoffe .

Materialwissenschaft: Synthese funktionalisierter Verbindungen

Der Nutzen der Verbindung erstreckt sich auf die Materialwissenschaft, wo sie bei der Synthese funktionalisierter Materialien eingesetzt werden kann. Ihre chemische Reaktivität ermöglicht die Einführung verschiedener Substituenten, was zur Entwicklung neuer Materialien mit spezifischen Eigenschaften führen kann .

Biochemie: C-H-Funktionalisierung

This compound ist in der Biochemie aufgrund seiner Rolle bei der C-H-Funktionalisierung von Bedeutung, einem Prozess, der die strukturelle Vielfalt von Piperazinen erhöht. Dies ist entscheidend für die Entwicklung von Verbindungen mit verbesserten pharmakologischen Profilen . Der Funktionalisierungsprozess ermöglicht die Herstellung komplexerer Moleküle, die verschiedene biochemische Anwendungen haben können.

Landwirtschaft: Schädlingsbekämpfung und Pflanzenschutz

Obwohl spezifische Anwendungen von this compound in der Landwirtschaft nicht direkt zitiert werden, werden Piperazinstrukturen oft auf ihre potenzielle Verwendung in der Schädlingsbekämpfung und im Pflanzenschutz untersucht. Die Synthese neuer Piperazin-basierter Verbindungen könnte zur Entwicklung neuartiger Agrochemikalien führen .

Umweltwissenschaften: Schadstoffabbau

In der Umweltwissenschaft könnte die Forschung an Piperazinderivaten wie this compound zum Abbau von Schadstoffen beitragen. Die Reaktivität der Verbindung könnte zur Zersetzung schädlicher Stoffe in der Umwelt genutzt werden, obwohl direkte Anwendungen in diesem Bereich weiterer Erforschung bedürfen .

Wirkmechanismus

Target of Action

Piperazine derivatives, which include 1-(3-cyanophenyl)piperazine, are known to have a wide range of biological and pharmaceutical activity . They are often employed in drugs due to their pharmacological properties .

Mode of Action

Piperazine compounds generally work by paralyzing parasites, allowing the host body to easily expel the invasive organism . The neuromuscular effects are thought to be caused by blocking acetylcholine at the myoneural junction . This action is mediated by its agonist effects upon the inhibitory GABA (γ-aminobutyric acid) receptor .

Biochemical Pathways

The blocking of acetylcholine at the myoneural junction and the agonist effects on the gaba receptor suggest that it may affect the cholinergic and gabaergic neurotransmission pathways .

Pharmacokinetics

It is known that the nitrogen atom sites in piperazine derivatives serve as hydrogen bond donors/acceptors, tuning the interactions with receptors and increasing water solubility and bioavailability .

Result of Action

Given its mode of action, it can be inferred that it may cause paralysis in parasites and affect neurotransmission in the host organism .

Safety and Hazards

1-(3-Cyanophenyl)piperazine can cause severe skin burns and eye damage . It may also cause respiratory irritation and can be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use personal protective equipment, avoid getting it in eyes, on skin, or on clothing, and to use it only under a chemical fume hood .

Zukünftige Richtungen

Piperazine, a component of 1-(3-Cyanophenyl)piperazine, ranks as the third most common nitrogen heterocycle in drug discovery . It is the key component of several blockbuster drugs, such as Imatinib (also marketed as Gleevec) or Sildenafil, sold as Viagra . Despite its wide use in medicinal chemistry, the structural diversity of piperazines is limited, with about 80% of piperazine-containing drugs containing substituents only at the nitrogen positions . This suggests that there is potential for further exploration and development of piperazine derivatives in the field of drug discovery .

Biochemische Analyse

Biochemical Properties

Piperazine derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely depending on the specific derivative and the biological context.

Cellular Effects

Some piperazine derivatives have been shown to have cytotoxic effects on cancer cells . These compounds can induce apoptosis, a form of programmed cell death, in cancer cells .

Molecular Mechanism

Piperazine derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that piperazine derivatives can have long-term effects on cellular function in both in vitro and in vivo studies .

Dosage Effects in Animal Models

Some piperazine derivatives have been shown to have dose-dependent effects in animal models .

Metabolic Pathways

Piperazine derivatives are known to interact with various enzymes and cofactors, and can have effects on metabolic flux and metabolite levels .

Transport and Distribution

Piperazine derivatives are known to interact with various transporters and binding proteins .

Subcellular Localization

Some piperazine derivatives have been shown to be directed to specific compartments or organelles within the cell .

Eigenschaften

IUPAC Name |

3-piperazin-1-ylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c12-9-10-2-1-3-11(8-10)14-6-4-13-5-7-14/h1-3,8,13H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJUHEEFEADORHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80467213 | |

| Record name | 1-(3-Cyanophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80467213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178928-58-0 | |

| Record name | 1-(3-Cyanophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80467213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 178928-58-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

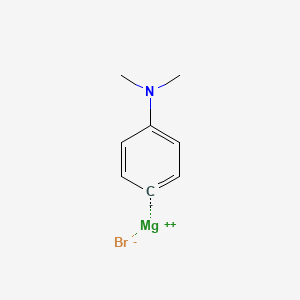

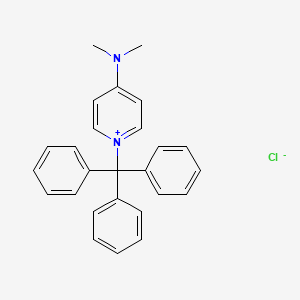

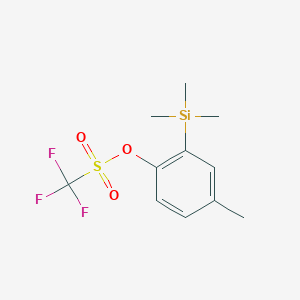

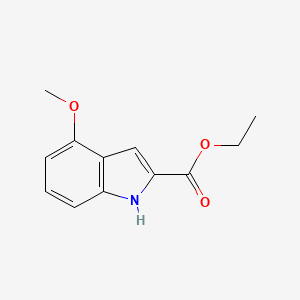

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-Chlorobenzo[d][1,3]dioxol-4-yl)-7-fluoro-5-((tetrahydro-2H-pyran-4-yl)oxy)quinazolin-4-amine](/img/structure/B1589213.png)